4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone
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Overview
Description
4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone typically involves the following steps:
Protection of Ribose: The ribose sugar is protected by benzoylation to form 2,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: The protected ribose is then glycosylated with a suitable pyridinone derivative under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of the benzoyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the pyridinone ring.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Investigating its antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone: can be compared with other nucleoside analogs such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activity and therapeutic potential.
Properties
Molecular Formula |
C31H25NO9 |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25NO9/c33-23-16-17-32(25(34)18-23)28-27(41-31(37)22-14-8-3-9-15-22)26(40-30(36)21-12-6-2-7-13-21)24(39-28)19-38-29(35)20-10-4-1-5-11-20/h1-18,24,26-28,33H,19H2/t24-,26?,27+,28-/m1/s1 |
InChI Key |
GUEPFYBEHGIHIW-QSFPNKMLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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